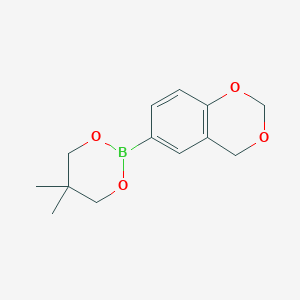

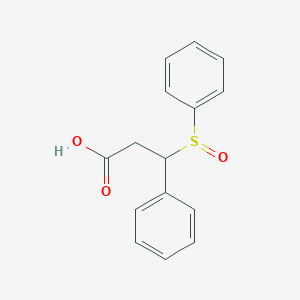

![molecular formula C16H20N2O2S B6363185 (2-Aminoethyl)[2-(benzenesulfonyl)-1-phenylethyl]amine CAS No. 1253527-81-9](/img/structure/B6363185.png)

(2-Aminoethyl)[2-(benzenesulfonyl)-1-phenylethyl]amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2-Aminoethyl)[2-(benzenesulfonyl)-1-phenylethyl]amine” is also known as AEBSF . It is a specific irreversible inhibitor of serine proteases, including chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . It is a stable non-toxic alternative to PMSF and is soluble in water .

Synthesis Analysis

AEBSF is used in the cell culture process to effectively reduce proteolytic activity at a specific amino acid site during the production of an HIV-1 broadly neutralizing antibody (bNAb) . The addition of AEBSF could potentially introduce some modifications to the bNAb protein .Molecular Structure Analysis

The molecular formula of AEBSF is C8H10FNO2S . The structure of AEBSF and its analogs have been studied, and it has been found that the presence of a sulfonyl fluoride group is essential for inhibitory activity .Physical And Chemical Properties Analysis

AEBSF is a water-soluble, irreversible serine protease inhibitor with a molecular weight of 239.5 Da . It is more stable at low pH values compared to PMSF .Wirkmechanismus

Target of Action

The primary targets of (2-Aminoethyl)[2-(benzenesulfonyl)-1-phenylethyl]amine, also known as AEBSF, are serine proteases . These enzymes play crucial roles in various biological processes, including digestion, immune response, blood clotting, and cell signaling .

Mode of Action

AEBSF acts as an irreversible inhibitor of serine proteases . It binds to the active site of these enzymes, preventing them from catalyzing their substrate . This interaction results in the inhibition of the protease’s activity, thereby affecting the biological processes they are involved in .

Biochemical Pathways

By inhibiting serine proteases, AEBSF affects several biochemical pathways. For instance, it can impact the coagulation cascade, a series of reactions that lead to the formation of a blood clot . It can also influence the complement system, a part of the immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells .

Pharmacokinetics

It is known to be soluble in water , which suggests it could be readily absorbed and distributed in the body. The impact of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties on its bioavailability remains to be determined.

Result of Action

The molecular and cellular effects of AEBSF’s action depend on the specific serine protease it inhibits. For example, by inhibiting thrombin in the coagulation cascade, it can prevent blood clot formation . Similarly, by inhibiting enzymes in the complement system, it can modulate immune responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of AEBSF. For instance, its stability in aqueous solutions is pH-dependent . It remains stable for up to six months if stored refrigerated at a pH of less than 7 . If a pH of greater than 7 is required, pH adjustment should be made just prior to use .

Vorteile Und Einschränkungen Für Laborexperimente

The use of (2-Aminoethyl)[2-(benzenesulfonyl)-1-phenylethyl]aminefonyl-2-aminoethyl phenyl ether in laboratory experiments has a variety of advantages. This compound is relatively inexpensive, non-toxic, and non-irritating, making it a safe and cost-effective reagent for laboratory use. Additionally, it is known to react with a wide variety of compounds, making it a versatile reagent for a variety of applications. However, this compound also has some limitations. It is known to react with a variety of compounds, making it difficult to control the reaction and predict the outcome. Additionally, it is known to react with a variety of compounds, making it difficult to isolate the desired product.

Zukünftige Richtungen

There are a number of potential future directions for the use of (2-Aminoethyl)[2-(benzenesulfonyl)-1-phenylethyl]aminefonyl-2-aminoethyl phenyl ether. This compound has been shown to be a useful reagent in the synthesis of a variety of compounds, such as drugs and pharmaceuticals, polymers and polysaccharides, and analytical techniques. Additionally, this compound could be explored further as a potential therapeutic agent, as it has been shown to be non-toxic and non-mutagenic. Additionally, further research could be conducted to explore the potential applications of this compound in the synthesis of new materials, such as nanomaterials and biopolymers. Finally, further research could be conducted to explore the potential applications of this compound in the development of new analytical techniques, such as mass spectrometry and chromatography.

Synthesemethoden

The synthesis of (2-Aminoethyl)[2-(benzenesulfonyl)-1-phenylethyl]aminefonyl-2-aminoethyl phenyl ether is typically achieved through a nucleophilic substitution reaction. This reaction involves the reaction of (2-Aminoethyl)[2-(benzenesulfonyl)-1-phenylethyl]aminefonyl chloride with 2-aminoethyl benzene in the presence of a base such as potassium carbonate. The reaction is typically carried out at temperatures between 100-150°C and yields the desired product in a high yield.

Wissenschaftliche Forschungsanwendungen

P-toluenesulfonyl-2-aminoethyl phenyl ether is widely used in scientific research and laboratory experiments. It is a common reagent used in organic synthesis, as it is known to react with a variety of compounds. It is also used in the synthesis of a variety of drugs and pharmaceuticals, as well as in the synthesis of other compounds such as polymers and polysaccharides. Additionally, this compound has been used in the development of a variety of analytical techniques, including mass spectrometry and chromatography.

Safety and Hazards

Eigenschaften

IUPAC Name |

N'-[2-(benzenesulfonyl)-1-phenylethyl]ethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c17-11-12-18-16(14-7-3-1-4-8-14)13-21(19,20)15-9-5-2-6-10-15/h1-10,16,18H,11-13,17H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUKAGGAUSLWNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=CC=C2)NCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

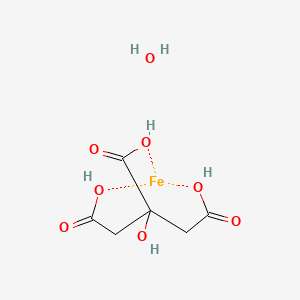

![2-[4-Benzyloxy-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6363125.png)

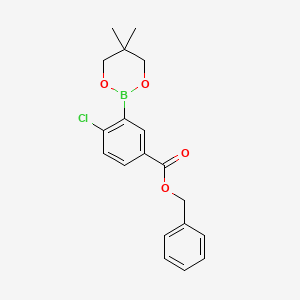

![2-[4-Benzyloxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6363135.png)

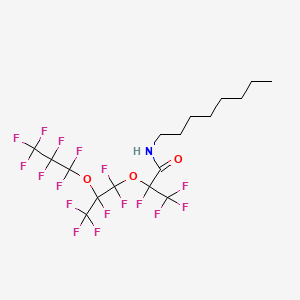

![N-{2-[5-Fluoro-2-(pyridin-2-yl)-1H-indol-3-yl]ethyl}-4-phenoxybenzene-1-sulfonamide](/img/structure/B6363157.png)

![N-(2-{[4-(Benzyloxy)phenyl]methanesulfonyl}-1-phenylethyl)-N-hydroxyformamide](/img/structure/B6363174.png)

![N-{[4-(Benzyloxy)phenyl]methyl}-4-phenoxybenzene-1-sulfonamide](/img/structure/B6363193.png)

![tert-Butyl 4-[(4-{2-[(Z)-N'-hydroxycarbamimidoyl]phenyl}phenyl)methyl]piperazine-1-carboxylate](/img/structure/B6363202.png)

![2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetic acid](/img/structure/B6363206.png)

![2-({[4-(Benzyloxy)phenyl]methyl}[(3-fluorophenyl)methyl]amino)-2-phenylacetic acid](/img/structure/B6363214.png)